molecular formula C20H21N5O3 B6021506 METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE

METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE

Cat. No.: B6021506
M. Wt: 379.4 g/mol
InChI Key: OWMRWDGXQKFWPW-MHWRWJLKSA-N
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Description

METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution reactions: Introducing the dimethylphenyl and dimethylpyrimidinyl groups through nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to form the methyl acetate group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-[(4E)-1-(3,4-DIMETHYLPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YLIDENE]ACETATE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl (2E)-2-[(2E)-1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-6-7-15(8-12(11)2)25-18(27)16(10-17(26)28-5)23-20(25)24-19-21-13(3)9-14(4)22-19/h6-10H,1-5H3,(H,21,22,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMRWDGXQKFWPW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC(=O)OC)NC2=NC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N\2C(=O)/C(=C\C(=O)OC)/N/C2=N\C3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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